molecular formula C37H53NO8 B1262133 (4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No. B1262133
M. Wt: 639.8 g/mol
InChI Key: YZBLFMPOMVTDJY-DYEKXPAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.

Scientific Research Applications

Synthesis Techniques and Methodologies

A variety of studies have focused on the synthesis of complex spiro compounds, including methods like α-carbonyl radical cyclization and various other chemical reactions. For instance, Sha and Ho (1999) detailed an efficient total synthesis of dimethyl gloiosiphone A via α‐carbonyl radical spiro‐cyclization, emphasizing the potential for creating complex spiro structures through innovative synthetic routes (Sha & Ho, 1999). Additionally, Nicolaides et al. (1994) explored the synthesis of nitrogen-containing polycycles through Diels-Alder reactions with various electron-deficient dienophiles, demonstrating the versatility of these compounds in synthesizing complex structures (Nicolaides et al., 1994).

Photoreactive Properties

The photoreactivity of similar compounds has been a topic of interest. Buys et al. (2010) studied the photochemistry of cyclic α-oxo oxime methyl ethers and their acyclic analogue at λ 254 nm, which provides insight into the potential photochemical behaviors of complex spiro compounds (Buys et al., 2010).

Potential Pharmaceutical Applications

The synthesis and potential pharmaceutical applications of spiro compounds have been a key area of research. For example, studies have explored the synthesis of spiro compounds that could be relevant in pharmaceutical contexts, such as chiral separation and determination of configurations (Liang et al., 2008). This highlights the potential for these compounds in drug development and other medical applications.

properties

Product Name

(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C37H53NO8

Molecular Weight

639.8 g/mol

IUPAC Name

(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9-,23-12-,25-14+,27-11-,38-31-

InChI Key

YZBLFMPOMVTDJY-DYEKXPAGSA-N

Isomeric SMILES

CC\1C/C(=C\CC2CC(CC3(O2)C/C(=N/OC)/C(C(O3)/C(=C/C(C)C)/C)C)OC(=O)C4C=C(C(C5C4(/C(=C\C=C1)/CO5)O)O)C)/C

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 2
(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 3
(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 4
(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 5
(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 6
(4'Z,10Z,14Z,16Z)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

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